molecular formula C8H9NO2S B3056819 Methyl 6-(methylsulfanyl)pyridine-2-carboxylate CAS No. 74470-41-0

Methyl 6-(methylsulfanyl)pyridine-2-carboxylate

Cat. No.: B3056819
CAS No.: 74470-41-0
M. Wt: 183.23 g/mol
InChI Key: GHSGWWUMOGMFIM-UHFFFAOYSA-N
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Description

Methyl 6-(methylsulfanyl)pyridine-2-carboxylate is a high-purity chemical reagent featuring a pyridine ring core, which is a privileged scaffold in modern organic chemistry and drug discovery. This compound is characterized by its molecular formula, C₈H₉NO₂S, and integrates two key functional groups: a methyl ester and a methylsulfanyl substituent at the 6-position of the pyridine ring, making it a valuable bifunctional building block for synthetic applications . The primary research value of this compound lies in its use as a versatile synthetic intermediate for constructing more complex, patentable molecules, particularly in the agrochemical and pharmaceutical industries. Pyridine-based compounds have become commercially successful, with many acting on unique biological targets and helping to overcome issues like pest resistance . The specific substitution pattern on this pyridine derivative allows researchers to perform further transformations on both the ester and sulfide groups, enabling the exploration of novel structure-activity relationships and the development of compounds with new modes of action. This product is intended for research purposes in controlled laboratory environments. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Properties

IUPAC Name

methyl 6-methylsulfanylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)6-4-3-5-7(9-6)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSGWWUMOGMFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361042
Record name Methyl 6-(methylsulfanyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74470-41-0
Record name Methyl 6-(methylthio)-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74470-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-(methylsulfanyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(methylsulfanyl)pyridine-2-carboxylate typically involves the reaction of 6-chloropyridine-2-carboxylic acid with methanethiol in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as toluene and a catalyst like tetrabutylammonium iodide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: chlorination, thiolation, and esterification, but with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(methylsulfanyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Various nucleophiles such as amines or thiols.

    Ester Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Substitution: Substituted pyridine derivatives.

    Ester Hydrolysis: 6-(Methylsulfanyl)pyridine-2-carboxylic acid.

Scientific Research Applications

Methyl 6-(methylsulfanyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(methylsulfanyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The methylsulfanyl group increases LogP compared to bromo or methoxy substituents, enhancing membrane permeability for drug candidates.
  • Reactivity : Bromo-substituted analogs (e.g., methyl 6-bromopyridine-2-carboxylate) are pivotal in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), whereas methylsulfanyl groups may participate in oxidation reactions to sulfoxides/sulfones .
  • Electronic Effects : Methoxy and trifluoromethyl groups are electron-withdrawing, altering the pyridine ring’s electronic density and reactivity .

Biological Activity

Methyl 6-(methylsulfanyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methylthio group and a carboxylate ester. This unique structure contributes to its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an inhibitor of certain enzymatic pathways, thereby modulating cellular processes. The presence of the methylthio group enhances its binding affinity through hydrophobic interactions, while the carboxylate group can form hydrogen bonds, facilitating enzyme inhibition or receptor modulation.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli6.25 µg/mL
Candida albicans12.5 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. For instance, it demonstrated a significant reduction in cell viability in breast and colon cancer cells, with IC50 values indicating potent activity:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)12

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further anticancer drug development .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study found that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like amoxicillin .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic properties of the compound on various cancer cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis in treated cells. This study highlights its potential as an anticancer therapeutic agent .
  • Mechanistic Insights : Research into the mechanistic pathways revealed that the compound interacts with specific signaling pathways involved in cell growth and survival. By inhibiting key enzymes in these pathways, it effectively reduces tumor growth in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.